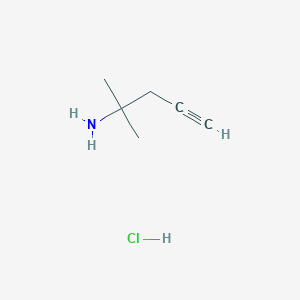![molecular formula C24H22FN3O5S B2531709 N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252924-31-4](/img/structure/B2531709.png)
N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide" is a structurally complex molecule that appears to be related to various research areas, including herbicidal activity, anticancer properties, and kinase inhibition. The compound's structure suggests it contains a thieno[3,2-d]pyrimidin core, which is a common feature in several synthesized compounds with biological activity .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors such as aniline derivatives or carboxylic acids. For instance, the synthesis of a similar compound with herbicidal activity involved starting materials like 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . Another related compound was synthesized by condensation reactions starting from methyl 3-aminothiophene-2-carboxylate . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the core structure.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and bond lengths and angles . Density functional theory (DFT) calculations are often used to compare with experimental data and to predict the electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .
Chemical Reactions Analysis
Compounds with the thieno[3,2-d]pyrimidin core are likely to undergo various chemical reactions, including condensation and substitution reactions, which are essential for the synthesis of the final product. The reactivity of such compounds can be influenced by the substituents attached to the core structure, which can also affect their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of dimethoxyphenyl and fluorophenyl groups suggests potential interactions with biological targets. The lipophilicity, solubility, and stability of the compound would be key factors in its biological activity and potential as a drug candidate. The related compounds have shown promising activities, such as herbicidal properties against various weeds and anticancer activities against different cancer cell lines . These properties are crucial for the compound's application in pharmaceuticals or agriculture.
Scientific Research Applications
Imaging Applications
Compounds structurally related to the query chemical have been utilized in Positron Emission Tomography (PET) imaging. For example, the synthesis of [18F ]DPA-714, a selective radioligand, highlights the potential for imaging the translocator protein (18 kDa) with PET, demonstrating the compound's relevance in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).
Synthesis of Heterocyclic Compounds
Research on the synthesis of erythrinanes via Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(methylthio)acetamides underlines the compound's role in generating complex molecular architectures with potential pharmacological applications (Chikaoka et al., 2003).
properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O5S/c1-32-19-8-7-15(11-20(19)33-2)12-26-21(29)14-27-18-9-10-34-22(18)23(30)28(24(27)31)13-16-5-3-4-6-17(16)25/h3-11,22H,12-14H2,1-2H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRACPDOGNCAKO-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=CC=C4F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN3O5S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2531626.png)

![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B2531631.png)

![2-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]acetonitrile](/img/structure/B2531634.png)

![1-Azabicyclo[3.2.1]octan-4-amine;dihydrochloride](/img/structure/B2531637.png)


![5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile](/img/structure/B2531640.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2531644.png)
![1-(2,2,6,6-Tetramethyl-4-{[(4-methylbenzoyl)oxy]imino}piperidino)-1-ethanone](/img/structure/B2531646.png)

